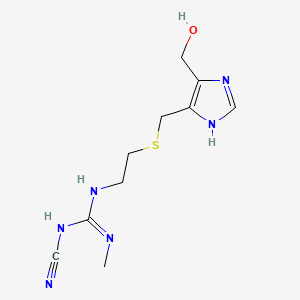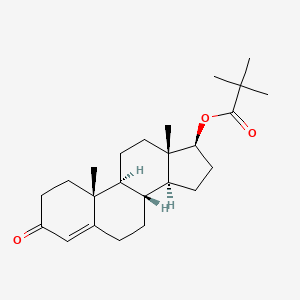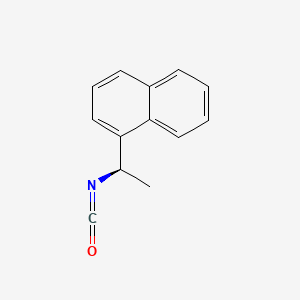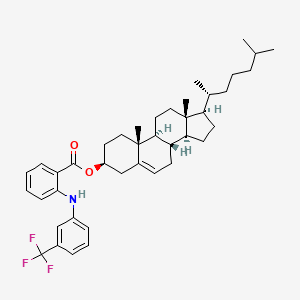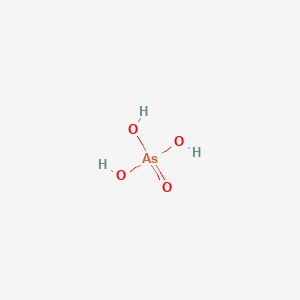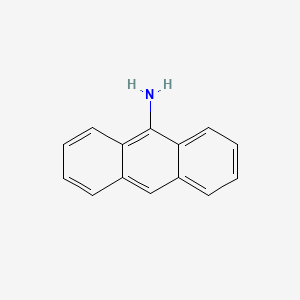
9-アミノアントラセン
概要
説明
9-Aminoanthracene (9-AA) is an aromatic hydrocarbon compound, known for its unique properties and wide range of applications in scientific research. 9-AA is synthesized through a reaction between anthranilic acid and nitric acid, and it is a useful building block for a variety of organic compounds. 9-AA has been studied extensively in the scientific community, with research exploring its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
バイオイメージングアプリケーション
9-アミノアントラセンは、緑色の蛍光発光を示すことから、バイオイメージングに利用されてきました。この特性は、顕微鏡スライド上の有機分子、タンパク質、および生体組織の染色に特に役立ちます。 9-アミノアントラセンの蛍光発光は、低酸素条件下または酸の存在下で維持することができ、これは細胞や組織中のタンパク質、DNA、炭水化物鎖、およびリン脂質などの生体分子の可視化に役立ちます {svg_1}.
蛍光プローブ
蛍光プローブとして、9-アミノアントラセンは、9-ニトロアントラセンから合成できるため貴重であり、フルオレセインと同様に重要な役割を果たすと予想されています。 環境の変化に応じて可逆的または不可逆的な構造変化を起こすことで、特定のpH、金属イオン、および酸素センサーを作成するために使用できます {svg_2}.
酸化制御研究
この化合物の固体状態の蛍光は、酸素による9-アミノアントラセンの酸化を管理することにより制御できます。 この側面は、さまざまな条件下での蛍光化合物の挙動を理解するために重要であり、さまざまな用途向けのより安定な蛍光材料の開発につながる可能性があります {svg_3}.
化学センシング
9-アミノアントラセンの蛍光特性は、化学センシングに優れた候補となっています。 pHレベルの変化、金属イオンの存在、または酸素レベルなどの特定の環境変化に対するセンサーとして機能するように官能基化することができます {svg_4}.
材料科学
材料科学では、9-アミノアントラセンは、材料の光物理的特性を研究するために使用できます。 特定の条件下で蛍光を発する能力は、さまざまな材料間の相互作用や、これらの相互作用に対する外部要因の影響を理解するための有用なツールとなります {svg_5}.
有機合成
9-アミノアントラセンは、さまざまな有機化合物を合成するための出発物質として役立ちます。 その構造により、医薬品、農薬、その他の産業で使用される、所望の特性を持つ新しい化合物を生成できる改変が可能です {svg_6}.
作用機序
Target of Action
This compound belongs to the class of organic compounds known as anthracenes, which are organic compounds containing a system of three linearly fused benzene rings .
Mode of Action
It’s known that anthracenes interact with various biological targets, and the presence of an amino group could potentially influence these interactions .
Biochemical Pathways
It has been suggested that 9-aminoanthracene may play a role in the formation of interstellar dust, indicating potential involvement in complex chemical reactions .
Result of Action
It has been suggested that 9-aminoanthracene may be used in bioimaging applications due to its green fluorescence emission .
Action Environment
The action of 9-Aminoanthracene can be influenced by environmental factors. For instance, the green fluorescence emission of 9-Aminoanthracene can be maintained by controlling the oxidation of 9-Aminoanthracene with oxygen in the solid state and in solution . Furthermore, the specific side chains (e.g., –NH2) play an important role in the growth of interstellar dust .
生化学分析
Biochemical Properties
9-Aminoanthracene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to form clusters with fullerene cations, indicating its potential involvement in complex biochemical processes . The interactions between 9-Aminoanthracene and fullerene cations can involve van der Waals or covalent bonds, depending on the reaction sites . These interactions suggest that 9-Aminoanthracene may influence the stability and formation of molecular clusters, which are essential in various biochemical pathways.
Cellular Effects
The effects of 9-Aminoanthracene on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 9-Aminoanthracene can induce morphological and immunocytochemical changes in pancreatic tissues, leading to alterations in glucose homeostasis and insulin secretion . These effects highlight the compound’s potential impact on cellular functions and its relevance in studying diseases such as diabetes.
Molecular Mechanism
At the molecular level, 9-Aminoanthracene exerts its effects through various mechanisms. It can form clusters with fullerene cations, which involve both van der Waals and covalent bonding modes . These interactions can lead to changes in the molecular geometry and stability of the formed complexes. Additionally, 9-Aminoanthracene may participate in charge transfer reactions, further influencing its biochemical activity . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Aminoanthracene can change over time. Studies have shown that the compound’s fluorescence emission can be maintained for bioimaging applications, indicating its stability under certain conditions . The compound may undergo dimerization and oxidation, which can affect its long-term stability and activity . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 9-Aminoanthracene vary with different dosages in animal models. Higher doses of the compound have been associated with toxic effects, such as necrotic changes in pancreatic cells and alterations in glucose metabolism . These findings suggest that there is a threshold for the compound’s beneficial effects, beyond which adverse effects may occur. Understanding the dosage effects is vital for determining the safe and effective use of 9-Aminoanthracene in research and potential therapeutic applications.
Metabolic Pathways
9-Aminoanthracene is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological effects
Transport and Distribution
The transport and distribution of 9-Aminoanthracene within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Subcellular Localization
9-Aminoanthracene’s subcellular localization is determined by various factors, including targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, where it may exert its biochemical effects
特性
IUPAC Name |
anthracen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNICELDCMPPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228526 | |
| Record name | 9-Anthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-03-3 | |
| Record name | 9-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Aminoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ANTHRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3EA4FE3SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

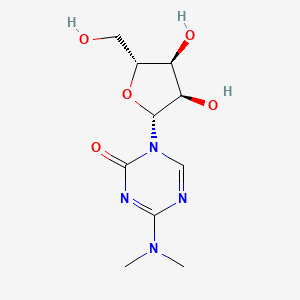
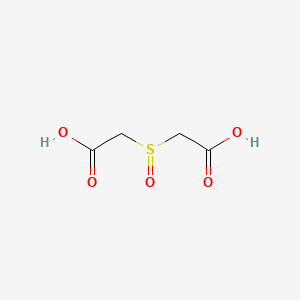
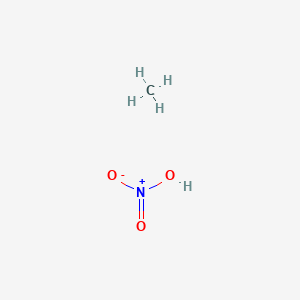

![N,N,N',N'-tetramethyl-N,N'-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-diaminium](/img/structure/B1202616.png)
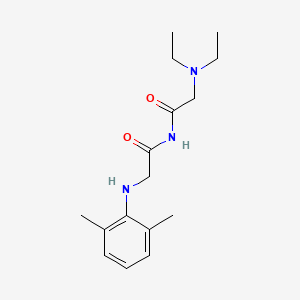
![5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate](/img/structure/B1202618.png)
